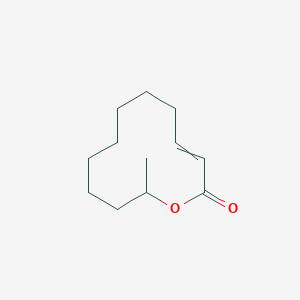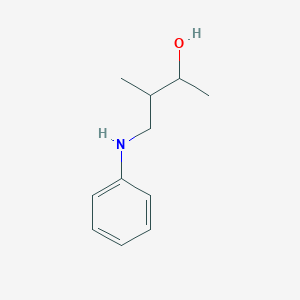![molecular formula C22H24N2O6 B14409995 4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid CAS No. 80710-85-6](/img/structure/B14409995.png)
4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid is an organic compound that features both carboxylic acid and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 8-oxooctanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or sulfonic acid derivatives on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid involves its interaction with specific molecular targets. The carboxylic acid and amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid.
8-Oxooctanoic acid: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar aromatic carboxylic acid structures.
Uniqueness
This compound is unique due to its combination of carboxylic acid and amide functional groups, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
80710-85-6 |
|---|---|
Molekularformel |
C22H24N2O6 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
4-[[8-(4-carboxyanilino)-8-oxooctanoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H24N2O6/c25-19(23-17-11-7-15(8-12-17)21(27)28)5-3-1-2-4-6-20(26)24-18-13-9-16(10-14-18)22(29)30/h7-14H,1-6H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
InChI-Schlüssel |
IASVLSZGBFOWFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)

silane](/img/structure/B14409949.png)






![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)

